2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
Description
2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with ethylthio and thiophene substituents
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJAGJZUYUQLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and benzamide precursors. The key steps include:
Formation of the Thiophene Derivative: This involves the acylation of thiophene with thiophene-3-carbonyl chloride under Friedel-Crafts conditions.
Introduction of the Ethylthio Group: This step can be achieved by reacting the intermediate with ethylthiol in the presence of a base such as sodium hydride.
Coupling with Benzamide: The final step involves coupling the thiophene derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Thiophene derivatives, including 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, have shown promising anticancer activities. Research indicates that compounds with thiophene structures can inhibit microtubule polymerization, a critical process in cancer cell division. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antiproliferative effects .
Antioxidant Activity
The antioxidant properties of thiophene derivatives are also significant. Studies have reported that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism often involves electron donation from the thiophene ring, enhancing the compound's ability to neutralize reactive oxygen species (ROS) .
Antimicrobial Effects
In addition to anticancer and antioxidant activities, this compound exhibits antimicrobial properties. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the ethylthio group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
Applications in Drug Development
The diverse biological activities of this compound make it a candidate for drug development. Its potential as an anticancer agent is particularly noteworthy, as ongoing research aims to optimize its structure for improved efficacy and reduced toxicity. Structure–activity relationship (SAR) studies are crucial in this context, allowing researchers to identify the most effective modifications to enhance biological activity .
Case Studies
- Antitumor Activity : A study investigated the effects of similar thiophene derivatives on human osteosarcoma xenografts in mice. Compounds demonstrated significant tumor growth inhibition compared to controls, establishing a basis for further development as therapeutic agents .
- Antioxidant Evaluation : Another study employed the ABTS method to assess the antioxidant capacity of various thiophene derivatives, including those structurally related to this compound). Results indicated substantial free radical scavenging activity, supporting its potential use in formulations aimed at oxidative stress reduction .
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings and benzamide core can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) share structural similarities with the thiophene moiety.
Benzamide Derivatives: Compounds such as N-(2-benzoylphenyl)-2-ethylthioacetamide have similar benzamide cores.
Uniqueness
2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of ethylthio and thiophene substituents on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Biological Activity
The compound 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a novel thiophene derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound features a unique structure that combines thiophene rings with a benzamide moiety. This structural arrangement is significant as it influences the compound's biological interactions and activities. The presence of the thiophene moieties enhances the electronic properties, making it suitable for various medicinal applications.
Anticancer Activity
Thiophene derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer types, including solid tumors and leukemias. For instance, studies have shown that thiophene derivatives can target specific cell signaling pathways associated with cancer growth and metastasis .
Table 1: Summary of Anticancer Activities of Thiophene Derivatives
Antimicrobial Properties
Thiophene derivatives have also demonstrated significant antimicrobial activities. They exhibit efficacy against various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents. Studies have highlighted their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Microbial Target | Activity Type | Reference |
|---|---|---|---|
| Thiophene Derivative C | E. coli | Bactericidal | |
| Thiophene Derivative D | S. aureus | Bacteriostatic | |
| This compound | Various bacteria and fungi | Broad-spectrum activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling pathways related to growth and survival.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as well.
Study on Anticancer Effects
A study conducted on a series of thiophene derivatives, including variations similar to this compound, revealed promising results in inhibiting tumor cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating significant potency against cancer cells .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiophene-based compounds against resistant bacterial strains. The results showed that these compounds could effectively reduce bacterial viability, highlighting their potential as new therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene core. Key steps include:
- Thiophene core functionalization : Introduce the ethylthio group via nucleophilic substitution using ethanethiol under basic conditions (e.g., triethylamine) .
- Amide bond formation : Coupling the benzamide moiety to the thiophene-methyl intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF .
- Optimization : Yield (60–75%) depends on solvent choice (DMF preferred for solubility), temperature (room temperature to 60°C), and catalyst purity. Impurities in intermediates can reduce final yield by ~15% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylthio group at δ 1.2–1.4 ppm for CH₃; thiophene carbonyl at ~160 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: ~427.5 g/mol; observed: ±0.01 Da deviation acceptable) .
- HPLC : Purity >95% achievable with C18 reverse-phase columns (acetonitrile/water gradient) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the amide bond. Stable in neutral to slightly basic buffers (pH 7–9) for >48 hours .
- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in anhydrous DMSO to prevent thiophene ring oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
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Substituent Modification : Systematically alter the ethylthio group (e.g., replace with methylthio or phenylthio) and assess effects on target binding using SPR or fluorescence polarization assays .
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Bioactivity Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (IC₅₀ values). For example, trifluoromethyl analogs show 3-fold higher activity in anticancer screens .
-
Data Table :
Substituent Target IC₅₀ (µM) Solubility (µg/mL) Ethylthio 0.45 12.8 Methylthio 0.62 18.3 Phenylthio 1.20 5.1
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration) can alter IC₅₀ values by 2–5×. Standardize using CLSI guidelines .
- Metabolic Interference : Check for off-target effects via proteome-wide profiling. For example, ethylthio derivatives may inhibit cytochrome P450 enzymes, skewing cytotoxicity results .
Q. What computational methods are suitable for predicting this compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; binding energy ≤ –8.5 kcal/mol suggests high affinity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values >0.3 nm indicate poor target engagement .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural modifications?
- LogP Adjustment : Replace the ethylthio group with polar substituents (e.g., sulfoxide) to enhance solubility. LogP reduction from 3.2 to 2.1 improves Caco-2 permeability by 40% .
- Prodrug Strategies : Introduce ester moieties to increase oral absorption. Hydrolysis in vivo regenerates the active form (t₁/₂: 2–4 hours in plasma) .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR and ITC for binding affinity) .
- Synthetic Challenges : Trace water in DMF can hydrolyze the thiophene-3-carbonyl group; use molecular sieves during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
